2'-O-TBDMS-5'-O-trityluridine chemical structure and properties
2'-O-TBDMS-5'-O-trityluridine chemical structure and properties
Executive Summary
2'-O-TBDMS-5'-O-trityluridine is a critical intermediate in the chemical synthesis of RNA.[1] It serves as the foundational scaffold for introducing Uridine into RNA chains using phosphoramidite chemistry. Its structural integrity relies on an orthogonal protection strategy : the acid-labile 5'-O-trityl group protects the chain extension site, while the fluoride-labile 2'-O-TBDMS group masks the 2'-hydroxyl to prevent degradation and side reactions.
This guide provides a rigorous technical analysis of its structure, synthesis, regiochemical challenges, and characterization, designed for researchers optimizing RNA therapeutic workflows.
Part 1: Chemical Structure & Properties
Structural Anatomy
The molecule consists of a uridine nucleoside core protected at two specific hydroxyl positions.
-
Core: Uridine (Uracil base + Ribose sugar).
-
5'-Position: Protected by a Trityl (Tr) group.
-
Note on Nomenclature: While "Trityl" strictly refers to the Triphenylmethyl group, the industry standard for solid-phase synthesis is 4,4'-Dimethoxytrityl (DMTr) due to its faster removal with mild acids (e.g., TCA).[1] This guide addresses the general class, but specific protocols often assume DMTr.
-
-
2'-Position: Protected by tert-Butyldimethylsilyl (TBDMS) .[2] This is the industry standard for 2'-protection because it is stable to the basic conditions of nucleobase deprotection but removable with fluoride ions (e.g., TBAF, TEA·3HF).
Physicochemical Data Table
| Property | Data / Characteristic |
| Molecular Formula | |
| Molecular Weight | ~614.8 g/mol (Tr) / ~674.8 g/mol (DMTr) |
| Appearance | White to off-white amorphous foam or powder.[1] |
| Solubility | Soluble in DCM, THF, Acetonitrile, Pyridine, DMSO. Insoluble in water. |
| pKa (Uracil N3) | ~9.2 (The N3 proton is acidic and can be methylated if not protected during alkylation steps). |
| Rf Value (TLC) | Distinct from 3'-isomer. Typically, 2'-O-TBDMS elutes slower (lower Rf) than 3'-O-TBDMS in Hexane/EtOAc systems due to steric exposure of the 3'-OH.[1] |
Stability Profile
-
Acid Sensitivity: The 5'-Trityl ether is hydrolyzed by protic acids (TCA, DCA, Acetic Acid).[1] Caution: The Tr derivative requires stronger acid conditions than the DMTr derivative.
-
Fluoride Sensitivity: The 2'-O-TBDMS bond is cleaved by
ions (TBAF, HF-Pyridine).[1] -
Base Sensitivity (Isomerization): The 2'-O-TBDMS group is prone to migration to the 3'-position under basic conditions (pH > 9) or in protic solvents (Methanol/Ammonia).[1] This 2'→3' migration is thermodynamically driven and is the primary purity risk.
Part 2: Synthesis & Regiochemistry[4][5]
The synthesis of 2'-O-TBDMS-5'-O-trityluridine presents a classic regiochemical challenge: distinguishing between the 2'-OH and 3'-OH groups, which have similar pKa and nucleophilicity.[1]
The Isomer Challenge
When reacting 5'-O-Trityluridine with TBDMS-Chloride, three products are possible:
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2'-O-TBDMS (Desired): Leaves 3'-OH free for phosphoramidite synthesis.[1]
-
3'-O-TBDMS (Undesired): Blocks the phosphitylation site.
-
2',3'-Bis-O-TBDMS (Over-reaction): Useless for chain extension.
Synthetic Pathways
Two primary methods are employed to maximize the 2'-isomer yield.
Method A: Silver Nitrate Catalysis (High Selectivity)
Silver ions coordinate with the uracil base and the ribose oxygen, directing the bulky silyl group to the 2'-position via a steric steering mechanism.
-
Reagents: TBDMS-Cl,
, Pyridine, THF.[1] -
Outcome: High 2':3' ratio (often >95:5).
-
Pros: Minimal purification needed.
-
Cons: Expensive reagents (
), difficult scale-up due to silver waste.
Method B: Imidazole/Equilibration (Standard Scale-Up)
Standard silylation yields a near 1:1 mixture.[1] However, the isomers can equilibrate.
-
Reagents: TBDMS-Cl, Imidazole, DMF or Pyridine.[1]
-
Protocol: The reaction is run to completion (mixture of 2', 3', and bis). The mixture is then treated or crystallized to separate the isomers.[3]
-
Isomer Separation: The 3'-isomer is generally more soluble in certain organic solvents, allowing the 2'-isomer to be enriched via fractional crystallization or silica chromatography.
Caption: Workflow for the synthesis of 2'-O-TBDMS-5'-O-trityluridine, highlighting the two primary routes for managing regioselectivity.
Part 3: Characterization & Quality Control
Trustworthy identification of the 2'-isomer is paramount. Relying solely on MS is insufficient as the isomers are isobaric.
NMR Spectroscopy (The Gold Standard)
NMR in| Feature | 2'-O-TBDMS Isomer (Target) | 3'-O-TBDMS Isomer (Impurity) |
| 3'-OH Signal | Visible as a doublet (couples to H3').[1] | Absent (replaced by silyl). |
| 2'-OH Signal | Absent (replaced by silyl). | Visible as a doublet (couples to H2'). |
| H1' Anomeric Proton | Typically appears as a doublet at ~5.8 - 5.9 ppm . | Often shifted downfield (~6.0 - 6.1 ppm). |
| H2' vs H3' Shift | H2' is deshielded by the silyl group. | H3' is deshielded by the silyl group. |
Protocol for NMR Validation:
-
Dissolve ~5 mg of sample in dry
. -
Acquire a standard 1H spectrum (minimum 400 MHz).
-
Add a drop of
and re-acquire. The disappearance of the OH doublet confirms the hydroxyl assignment, distinguishing it from CH protons.
HPLC Analysis[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).
-
Mobile Phase: Acetonitrile / 0.1M TEAA (Triethylammonium Acetate) gradient.
-
Elution Order: The 2'-O-TBDMS isomer typically elutes after the 3'-O-TBDMS isomer in reverse-phase conditions due to the specific lipophilicity and hydrogen-bonding network of the 3'-OH with the stationary phase.
Part 4: Handling and Storage Protocols
Prevention of Isomer Migration
The migration of the TBDMS group from 2' to 3' is the most common failure mode.
-
Avoid Basic Solvents: Never store the compound in solutions containing traces of amine bases (e.g., Triethylamine) or Ammonia without buffering.
-
Solvent Choice: Dissolve in neutral, aprotic solvents (DCM, Anhydrous Acetonitrile) for processing.
-
Drying: Ensure the sample is free of residual water and methanol, which facilitate migration.
Storage Conditions
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen blanket.
-
Container: Amber glass (to protect the photosensitive Trityl group, though less critical than for silver salts).
References
-
Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998).[1] Novel RNA synthesis method using 5'-O-silyl-2'-O-orthoester protecting groups.[1] Journal of the American Chemical Society, 120(45), 11820-11821. Link
-
Hakimelahi, G. H., Proba, Z. A., & Ogilvie, K. K. (1982). Silver nitrate-catalyzed silylation of nucleosides. Canadian Journal of Chemistry, 60(9), 1106-1113. Link
-
Usman, N., Ogilvie, K. K., Jiang, M. Y., & Cedergren, R. J. (1987). Automated chemical synthesis of long oligoribonucleotides using 2'-O-silylated ribonucleoside 3'-O-phosphoramidites on a controlled-pore glass support. Journal of the American Chemical Society, 109(25), 7845-7854. Link
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[4] Journal of the American Chemical Society, 94(17), 6190-6191. Link
